![molecular formula C19H16ClNO3S2 B3036208 2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone CAS No. 339017-04-8](/img/structure/B3036208.png)
2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone
Overview
Description
Scientific Research Applications
Chemical Reactions and Mechanisms
The compound 2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone and its derivatives are involved in various chemical reactions and mechanisms. In one study, the alkaline fusion of halodiphenyl sulfone derivatives, similar to the compound , led to the formation of phenol, benzene, and chlorobenzene. This indicates its utility in chemical synthesis and transformation processes (Furukawa & Ōae, 1968).
Crystal Structure and Interaction
The crystal structure of pyrimethamine derivatives, which are structurally related to the specified compound, showcases the formation of specific hydrogen-bonded motifs. This kind of structural analysis is vital for understanding the compound's potential in various applications, including material science and molecular engineering (Balasubramani, Muthiah, & Lynch, 2007).
Sulfonation Processes
The compound is likely to participate in sulfonation reactions, similar to other phenyl sulfone derivatives. Such processes are fundamental in organic chemistry, contributing to the synthesis of various chemically significant compounds (Wit, Woldhuis, & Cerfontain, 2010).
Synthetic Applications
Derivatives of the compound have been utilized in the synthesis of potential cardiotonic agents, indicating its relevance in medicinal chemistry and drug design (Rumler, Hagen, & Hagen, 1990).
Chemiluminescence Studies
Studies on sulfinyl- and sulfonyl-substituted compounds, similar to the mentioned compound, have revealed their potential in chemiluminescence, which is a key area in analytical chemistry (Watanabe et al., 2010).
properties
IUPAC Name |
3-(benzenesulfonyl)-2-(4-chlorophenyl)sulfinyl-4,6-dimethylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S2/c1-13-12-14(2)21-19(25(22)16-10-8-15(20)9-11-16)18(13)26(23,24)17-6-4-3-5-7-17/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMUGAADKDDRKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)S(=O)C3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl phenyl sulfone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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